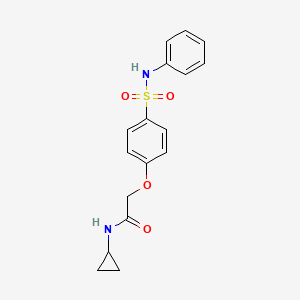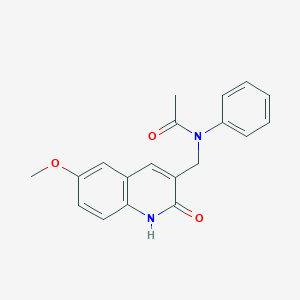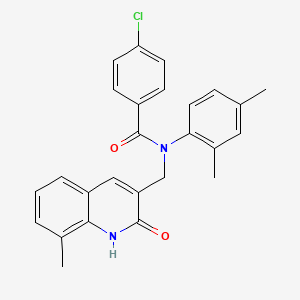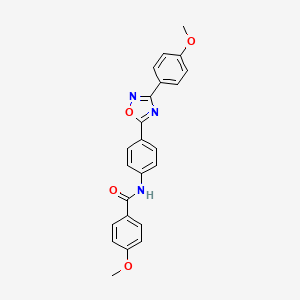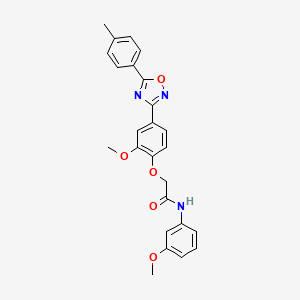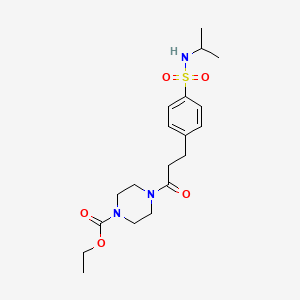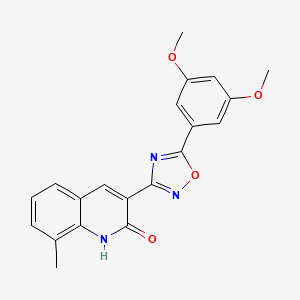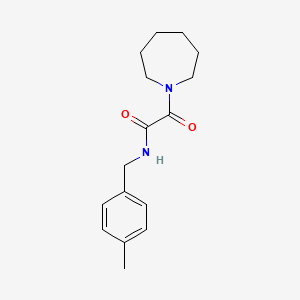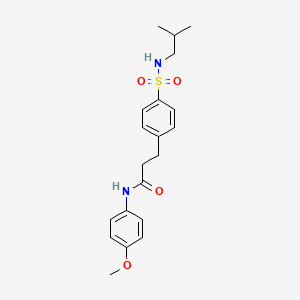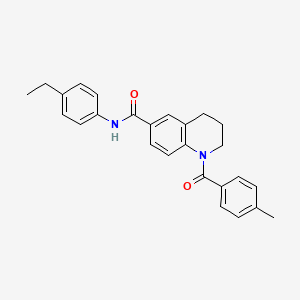
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied in scientific research. It was first synthesized in the 1980s as part of a series of compounds developed by Pfizer to investigate the structure-activity relationship of cannabinoids.
作用机制
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a potent agonist of the CB1 receptor, which is the primary receptor for cannabinoids in the central nervous system. By binding to the CB1 receptor, N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide activates a signaling cascade that leads to the modulation of various neurotransmitter systems, including the release of dopamine, GABA, and glutamate. This modulation of neurotransmitter systems is responsible for the various physiological effects of cannabinoids, such as pain relief, appetite stimulation, and mood alteration.
Biochemical and physiological effects:
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have potent analgesic effects, reducing pain sensitivity in various models of acute and chronic pain. It has also been shown to stimulate appetite and promote weight gain, making it a potential treatment for conditions such as cachexia and anorexia. Additionally, N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of using N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its synthetic nature, which may limit its relevance to natural cannabinoids found in the body. Additionally, its potency and selectivity may also lead to off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential as a treatment for various medical conditions, such as pain, inflammation, and appetite disorders. Another area of interest is its use as a tool to study the endocannabinoid system and its interactions with other neurotransmitter systems. Additionally, further research is needed to better understand the mechanisms of action of N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on various physiological processes.
合成方法
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a tetrahydroquinoline ring system, followed by the introduction of a benzoyl group at the 4-position and a cyclopentyl group at the nitrogen atom. The final product is obtained through purification and isolation steps.
科学研究应用
N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used extensively in scientific research as a tool to study the endocannabinoid system and the pharmacology of cannabinoids. It has been used to investigate the mechanisms of action of cannabinoids, including their effects on CB1 and CB2 receptors, as well as their interactions with other neurotransmitter systems. N-cyclopentyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.
属性
IUPAC Name |
N-(4-ethylphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-3-19-8-13-23(14-9-19)27-25(29)22-12-15-24-21(17-22)5-4-16-28(24)26(30)20-10-6-18(2)7-11-20/h6-15,17H,3-5,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCJIERVOPAHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
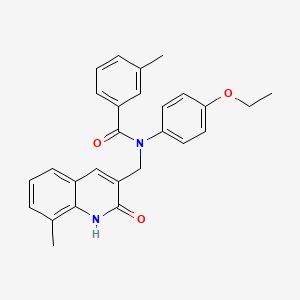
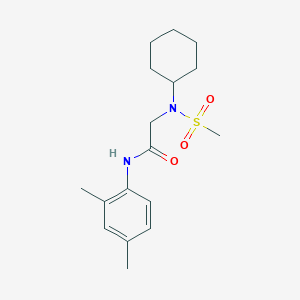
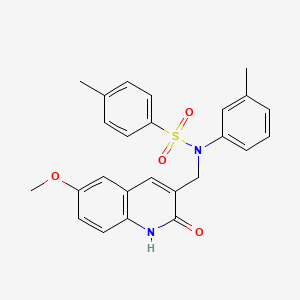
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
